molecular formula C17H16N2O6S B11651079 Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11651079
M. Wt: 376.4 g/mol
InChI Key: XQKUZJNNAPIMFE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with ethyl 4-methyl-5-acetylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H16N2O6S/c1-4-25-17(22)13-9(2)14(10(3)20)26-16(13)18-15(21)11-7-5-6-8-12(11)19(23)24/h5-8H,4H2,1-3H3,(H,18,21)

InChI Key

XQKUZJNNAPIMFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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